molecular formula C14H17N3O4S B2492537 Ethyl 2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetate CAS No. 900004-39-9

Ethyl 2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetate

Cat. No.: B2492537
CAS No.: 900004-39-9
M. Wt: 323.37
InChI Key: BVMHRSWGCUKLKZ-UHFFFAOYSA-N
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Description

Ethyl 2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetate is a useful research compound. Its molecular formula is C14H17N3O4S and its molecular weight is 323.37. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research has focused on the synthesis and properties of derivatives of ethyl 2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetate, highlighting its significance in organic chemistry. For instance, Śladowska et al. (1990) explored the condensation of diethyl 2-amino-6-methylpyridine-3,4-dicarboxylate with various isocyanates to derive new derivatives of ethyl 7-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate, demonstrating the compound's utility in creating N-1 substituted derivatives through alkylation processes (Śladowska, Bartoszko-Malik, & Zawisza, 1990).

Biological Activity

Gasparyan et al. (2016) synthesized oxo(pyrimidinyl)acetamides from the reaction of 6-aminouracil with ethyl oxochloroacetate, leading to compounds that exhibited low antibacterial and antitumor activities, indicating the potential pharmaceutical applications of these derivatives (Gasparyan, Alexanyan, Arutyunyan, Martirosyan, Paronikyan, & Stepanyan, 2016).

Material Science and Catalysis

Fahim and Abu-El Magd (2021) investigated the use of a derivative synthesized from 5-aminouracil and ethyl cyanoacetate for enhancing molecular imprinted polymer fillers on bagasse cellulose fibers, showcasing the application of such derivatives in material science and catalysis for biological evaluation and computational calculations (Fahim & Abu-El Magd, 2021).

Antimicrobial and Antioxidant Activities

Youssef and Amin (2012) utilized the Biginelli reaction to produce ethyl 4-aryl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates, which were further reacted to produce compounds with moderate to good antioxidant and antimicrobial activities, highlighting the chemical's role in developing new therapeutic agents (Youssef & Amin, 2012).

Mechanism of Action

Safety and Hazards

Without specific data, it’s difficult to provide detailed information on the safety and hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Properties

IUPAC Name

ethyl 2-(1,3,6-trimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-5-21-9(18)7-22-11-8(2)6-15-12-10(11)13(19)17(4)14(20)16(12)3/h6H,5,7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVMHRSWGCUKLKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=C2C(=NC=C1C)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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